N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
“N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves the reduction of a precursor compound with Zn/AcOH to give the corresponding amine, which is then cyclized by reacting with urea to give the desired product . This process involves the nucleophilic attack of the amino group of urea on the carbonyl ester of the precursor and a subsequent cyclocondensation process .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic system that includes a pyrimidine ring fused with a pyrazole ring . The compound also contains a butyl group, a fluorophenyl group, and two methyl groups attached to different positions in the molecule .Future Directions
The future research directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications . This could include studies to better understand its mechanism of action and to explore its potential use in the medical and pharmaceutical fields .
Mechanism of Action
Target of Action
The primary targets of N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are currently unknown. This compound is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities . .
Mode of Action
Similar compounds have been found to interact with various targets, leading to a range of biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
It’s worth noting that compounds from the same series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and bioavailability .
Result of Action
Given the diverse biological activities of related compounds, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4/c1-4-5-10-20-16-11-12(2)21-18-17(13(3)22-23(16)18)14-6-8-15(19)9-7-14/h6-9,11,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGWDRLXNMXWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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